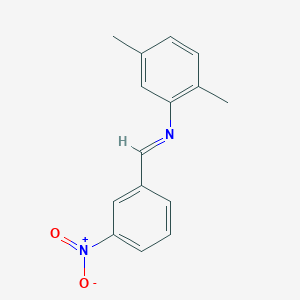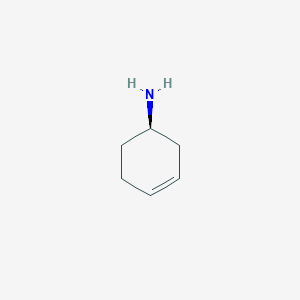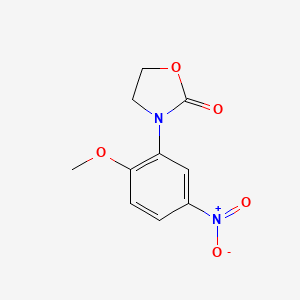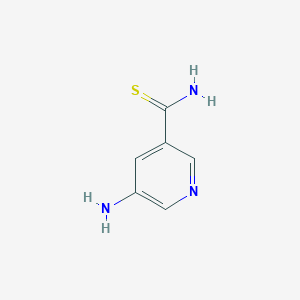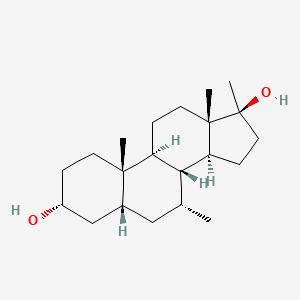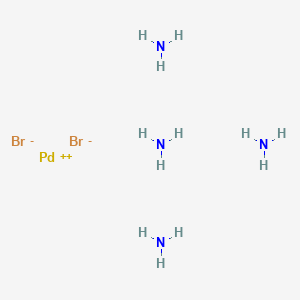
Tetraamminepalladium(ii)bromide
Overview
Description
Tetraamminepalladium(ii)bromide is a coordination compound with the chemical formula Pd(NH3)4Br2 . It is a yellow powder that is primarily used in various chemical reactions and industrial applications. The compound consists of a palladium ion coordinated to four ammonia molecules and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraamminepalladium(ii)bromide can be synthesized through the reaction of palladium(ii) bromide with ammonia. The reaction typically occurs in an aqueous solution, where palladium(ii) bromide is dissolved in water, and ammonia is added to the solution. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex. The reaction can be represented as follows:
PdBr2+4NH3→Pd(NH3)4Br2
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity palladium(ii) bromide and ammonia, with precise control over reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraamminepalladium(ii)bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines, thiols, or other amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under mild heating.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium species.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Tetraamminepalladium(ii)bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent and in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in the purification of gases.
Mechanism of Action
The mechanism by which tetraamminepalladium(ii)bromide exerts its effects involves the coordination of the palladium ion to various molecular targets. In catalytic reactions, the palladium ion facilitates the activation of substrates, allowing for the formation of new chemical bonds. In biological systems, the compound can interact with proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraamminepalladium(ii)chloride: Similar structure but with chloride ions instead of bromide.
Tetraammineplatinum(ii)bromide: Similar structure but with platinum instead of palladium.
Tetraamminecopper(ii)bromide: Similar structure but with copper instead of palladium.
Uniqueness
Tetraamminepalladium(ii)bromide is unique due to its specific coordination environment and the properties imparted by the palladium ion. It exhibits distinct catalytic activity and reactivity compared to its analogs, making it valuable in specific chemical and industrial applications.
Properties
IUPAC Name |
azane;palladium(2+);dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSMPASLSGGOC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Br-].[Br-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12N4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridine]-5-carboxamide](/img/structure/B3366255.png)
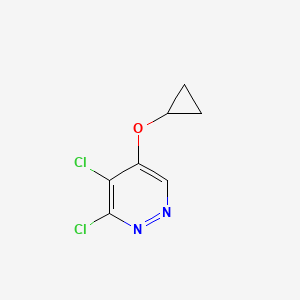
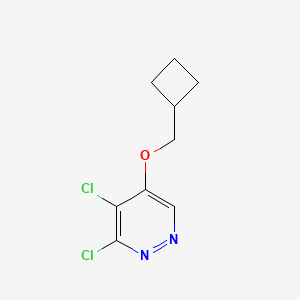

![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)
